3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a novel small molecule compound that has recently been studied for its potential applications in scientific research. This compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action and advantages and limitations for laboratory experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperidine ring in this compound is a common motif in pharmaceuticals due to its biological activity. Researchers explore derivatives like 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile for their potential as drug candidates. By modifying substituents, scientists aim to enhance binding affinity, selectivity, and pharmacokinetic properties. This compound could serve as a scaffold for novel antiviral, anticancer, or CNS-active agents .
Mechanism of Action
Target of Action
It is related to the class of compounds that interact withproprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLR) on the surface of cells .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its active form . This active form selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 leads to an increase in the number of LDLR on the cell surface, thereby increasing the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream and reducing cholesterol levels .
Biochemical Pathways
The compound affects the PCSK9-LDLR pathway . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface. This leads to increased uptake of LDL cholesterol from the bloodstream, thereby reducing cholesterol levels .
Pharmacokinetics
The compound is a prodrug that is converted to its active form in the liver .
Result of Action
The result of the compound’s action is a reduction in cholesterol levels . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface, leading to increased uptake of LDL cholesterol from the bloodstream .
properties
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGQTSXMLMJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.